N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide
Description
N-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide is a pyrrole-derived compound featuring a benzyl group at position 1, methyl groups at positions 4 and 5, a pyrrol-1-yl substituent at position 2, and a propanamide moiety attached via a methylene bridge at position 2. Its molecular formula is C21H26N4O, with a calculated molecular weight of 350.46 g/mol.
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-20(25)22-14-19-16(2)17(3)24(15-18-10-6-5-7-11-18)21(19)23-12-8-9-13-23/h5-13H,4,14-15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLKUIBRIOLPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(N(C(=C1C)C)CC2=CC=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323268 | |
| Record name | N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478077-14-4 | |
| Record name | N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide typically involves multi-step organic reactions
Formation of Pyrrole Rings: The pyrrole rings can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole rings in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the benzylated pyrrole intermediate with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Propanamide Group
The propanamide moiety (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
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Acidic Hydrolysis :
Expected products: 3-(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)propanoic acid and ammonium ions. -
Basic Hydrolysis :
Reaction rates depend on steric hindrance from the benzyl and dimethyl substituents .
Electrophilic Substitution at the Pyrrole Ring
The pyrrole ring’s electron-rich nature facilitates electrophilic aromatic substitution (EAS). Substituents (benzyl, methyl, propanamide) direct reactivity:
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C-2 Position : Activated by the pyrrol-1-yl group, favoring nitration or halogenation.
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C-3/C-4 Positions : Deactivated by electron-withdrawing effects of the propanamide group.
Table 1: Predicted EAS Reactions
Reductive Alkylation of the Benzyl Group
The benzyl substituent may undergo hydrogenolysis under catalytic hydrogenation (H₂/Pd-C), cleaving the C–N bond to form:
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N-[(4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide (primary product).
Oxidation Reactions
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Pyrrole Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄) could disrupt the aromatic system, leading to ring-opening products.
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Methyl Group Oxidation : The 4,5-dimethyl groups may oxidize to carboxylic acids under harsh conditions (e.g., CrO₃), though steric bulk impedes this pathway .
Condensation with Carbonyl Compounds
The secondary amine in the propanamide group may participate in:
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Schiff Base Formation : Reacting with aldehydes (e.g., formaldehyde) to form imine linkages.
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Mannich Reactions : Generating β-amino ketone derivatives in the presence of ketones and amines .
Thermal Stability
Pyrolysis above 300°C likely decomposes the compound into:
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Toluene derivatives (from benzyl group cleavage).
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Pyrrole fragments (e.g., 4,5-dimethylpyrrole).
Synthetic Routes (Hypothetical)
Based on analogous sulfonamide syntheses :
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Pyrrole Core Assembly :
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Propanamide Introduction :
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Nucleophilic substitution of 3-(chloromethyl)pyrrole with propanamide in DMF.
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Challenges and Limitations
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide as an anticancer agent. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Key Findings :
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MDA-MB-231 | 15 | Significant growth inhibition |
| HepG2 | 12 | Moderate efficacy observed |
| A549 | 20 | Effective in reducing cell viability |
Recent studies indicate that the compound effectively inhibits cell growth across various cancer cell lines, demonstrating its potential as a therapeutic candidate in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features contribute to its ability to interact with bacterial targets, making it a candidate for further development as an antimicrobial agent.
Microbial Efficacy Data :
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that this compound possesses moderate antibacterial properties, warranting further investigation into its potential as an antimicrobial agent .
Case Study on Anticancer Activity
A clinical trial investigated a related compound's efficacy in patients with advanced solid tumors. The study reported a partial response in approximately 30% of participants after four cycles of treatment, indicating the potential effectiveness of pyrrole derivatives in oncology .
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated that modifications to the compound could enhance its antimicrobial potency against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). These results underscore the importance of structural optimization in developing effective antimicrobial agents .
Mechanism of Action
The mechanism by which N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Core : Bicyclic pyrrole system.
- Key Substituents : Benzyl (aromatic), methyl (electron-donating), pyrrol-1-yl (heteroaromatic), and propanamide (polar, hydrogen-bonding).
- Molecular Weight : 350.46 g/mol.
Analog 1 : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c)
- Core : 1,3,4-Oxadiazole-thiazole hybrid.
- Key Substituents: Sulfanyl linker, amino-thiazole (polar), and methylphenyl (aromatic).
- Molecular Weight : 375 g/mol.
- Melting Point : 134–178°C.
Analog 2 : (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)
- Core : Complex fused dibenzothiadiazocine-thiazole-pyridine system.
- Key Substituents : Fluorophenyl (electron-withdrawing), dimethoxyphenyl (polar), and propanamide.
- Synthetic Complexity : Multi-step synthesis involving lead powder reduction.
Analog 3 : N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide
- Core: Monocyclic pyrrole.
- Key Substituents: Butyl (lipophilic), cyano (electron-withdrawing), diphenyl (aromatic), and methylpropanamide.
- Molecular Weight : 385.50 g/mol.
Physicochemical Properties
*Estimated based on precursor mass in synthesis described in .
Biological Activity
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups, including pyrrole rings, which suggest possible interactions with various biological systems. Understanding its biological activity is crucial for exploring its pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O, and it has a molecular weight of approximately 371.49 g/mol. The compound's structure includes two pyrrole rings and a benzyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O |
| Molecular Weight | 371.49 g/mol |
| CAS Number | 478077-10-0 |
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving the modulation of mTORC1 activity and autophagy pathways .
- Neuroprotective Effects : Analogous compounds have shown promise as anticonvulsants and neuroprotective agents in various animal models, indicating potential therapeutic applications in epilepsy and neurodegenerative diseases .
The mechanism of action of this compound is likely multifaceted:
- mTORC1 Modulation : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions . This suggests a potential role in cancer therapy by targeting metabolic pathways in tumor cells.
- Autophagy Regulation : The compound may act as an autophagy modulator, which is crucial for maintaining cellular homeostasis and could be exploited in cancer treatment strategies .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
Study 1: Anticancer Activity
In a study examining the effects of similar compounds on pancreatic cancer cell lines (MIA PaCa-2), it was found that these compounds exhibited submicromolar antiproliferative activity. The mechanism involved the inhibition of mTORC1 signaling pathways, leading to increased autophagy but impaired autophagic flux under starvation conditions .
Study 2: Neuroprotective Effects
Another study evaluated the anticonvulsant properties of structurally related compounds in various seizure models. These compounds demonstrated significant protective effects against seizures induced by electrical stimulation and chemical agents, suggesting their potential as broad-spectrum anticonvulsants .
Q & A
Q. What methods validate the compound’s metabolic stability in preclinical models?
- Methodology : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-HRMS . Identify metabolites using fragmentation patterns (MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
